2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-fluorobenzoic acid is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a benzoic acid core substituted with a 4,6-dimethoxy-2-pyrimidinyl group and a fluorine atom, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-fluoro- typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4,6-dimethoxy-2-pyrimidinol with 2,6-difluorobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-fluoro- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy]-: A related compound with two pyrimidinyl groups.
Benzoic acid, 2,4-dimethoxy-: Another derivative with methoxy groups at different positions.
Uniqueness
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a pyrimidinyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar molecules .
Properties
CAS No. |
113761-79-8 |
---|---|
Molecular Formula |
C13H11FN2O5 |
Molecular Weight |
294.23 g/mol |
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-fluorobenzoic acid |
InChI |
InChI=1S/C13H11FN2O5/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18/h3-6H,1-2H3,(H,17,18) |
InChI Key |
OHDXBNAFHWENIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)F)C(=O)O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.